
1-Ethyl-2-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-phenylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the first position and a phenyl group at the second position of the pyrrolidine ring. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino alcohols. For instance, the reaction of 2-phenyl-1-ethanol with ethylamine under acidic conditions can lead to the formation of this compound. Another method involves the use of 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles, which can provide regio- and stereoselective synthesis of pyrrolidines .
Industrial Production Methods: Industrial production of pyrrolidines, including this compound, often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. The use of catalysts such as cobalt and nickel oxides supported on alumina is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity. For example, it may interact with gamma tubulin, influencing cell division processes . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound with no substituents.
2-Phenylpyrrolidine: Lacks the ethyl group at the first position.
1-Ethylpyrrolidine: Lacks the phenyl group at the second position.
Uniqueness: 1-Ethyl-2-phenylpyrrolidine is unique due to the presence of both an ethyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
3287-77-2 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-ethyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-2-13-10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
Clave InChI |
PMWNIKNCRXRQPD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
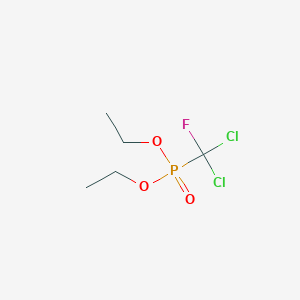
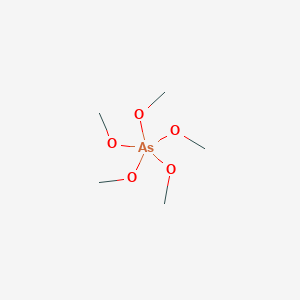
![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
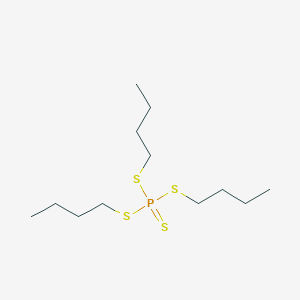

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
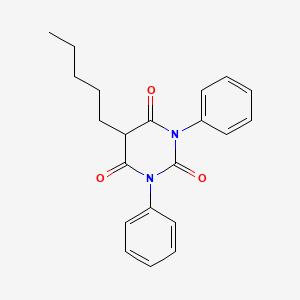
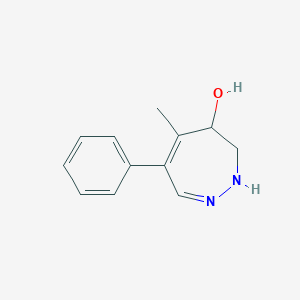

![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
